REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=O.[CH2:17]([O:19][C:20](=[O:27])[CH2:21][C:22](OCC)=[O:23])[CH3:18].C1CCN2C(=NCCC2)CC1>>[CH2:17]([O:19][C:20]([C:21]1[C:22](=[O:23])[NH:1][C:2]2[C:3]([C:9]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[CH:4][C:5]([Cl:8])=[CH:6][CH:7]=2)=[O:27])[CH3:18]
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Name
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|
Quantity
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5 g
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Type
|
reactant
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Smiles
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NC1=C(C=C(C=C1)Cl)C(=O)C1=CC=CC=C1
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Name
|
|
Quantity
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4.565 mL
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Type
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reactant
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Smiles
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C(C)OC(CC(=O)OCC)=O
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Name
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Quantity
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0.45 mL
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Control Type
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UNSPECIFIED
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Setpoint
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185 (± 5) °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 180-190° C. for 16 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the crude residue was purified by flash column chromatography (100-200 mesh silica, eluting with 50% ethyl acetate in hexane)
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Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)C=1C(NC2=CC=C(C=C2C1C1=CC=CC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |